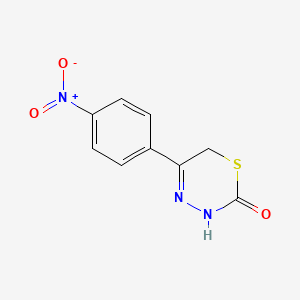
4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid is a heterocyclic compound that contains a thiadiazine ring fused with a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
The synthesis of 4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide, followed by cyclization to form the thiadiazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Chemischer Reaktionen
4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antimicrobial activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms. The exact molecular pathways and targets are still under investigation and may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)benzoic acid include other thiadiazine derivatives and benzoic acid derivatives. For instance:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
Baicalin: A flavonoid with anti-inflammatory and antioxidant properties. The uniqueness of this compound lies in its specific combination of the thiadiazine ring and benzoic acid moiety, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
83070-53-5 |
|---|---|
Molekularformel |
C10H8N2O3S |
Molekulargewicht |
236.25 g/mol |
IUPAC-Name |
4-(5-oxo-4H-1,3,4-thiadiazin-2-yl)benzoic acid |
InChI |
InChI=1S/C10H8N2O3S/c13-8-5-16-9(12-11-8)6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,11,13)(H,14,15) |
InChI-Schlüssel |
FAZCRRBZLANAHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NN=C(S1)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)
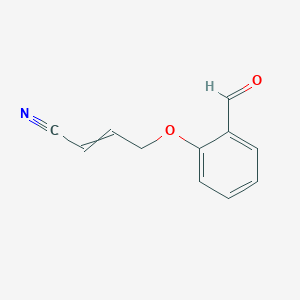
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one](/img/structure/B14412030.png)
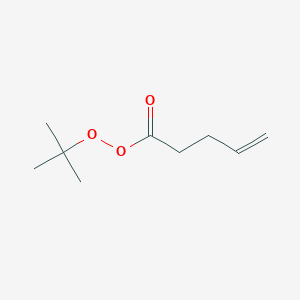

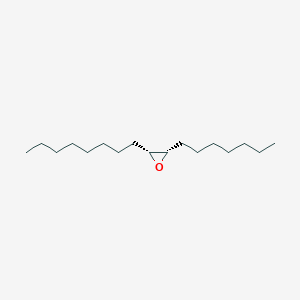
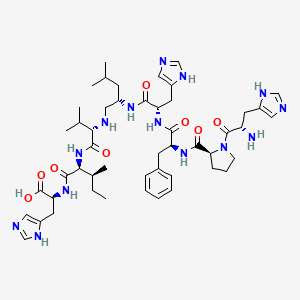




![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)
